Increased Lipophilicity (ΔlogP ≈ +0.41) Compared to the 5-Phenyl Analog
The 5-isobutyl derivative (target compound) exhibits a predicted logP of 0.457 [1], while the 5-phenyl analog (CAS 929974-74-3) shows a lower logP of 0.05 . The resulting ΔlogP of approximately +0.41 indicates a meaningful shift in partitioning behavior.
| Evidence Dimension | Partition coefficient (logP, predicted) |
|---|---|
| Target Compound Data | logP = 0.457 |
| Comparator Or Baseline | 5-Phenyl analog: logP = 0.05 |
| Quantified Difference | ΔlogP ≈ +0.41 |
| Conditions | Predicted logP values from vendor databases (Chembase, Fluorochem) |
Why This Matters
A higher logP can translate to improved passive membrane permeability, potentially enhancing oral absorption or CNS penetration—critical considerations when selecting a core scaffold for medicinal chemistry campaigns.
- [1] Chembase.cn. 2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide (Product No. EN300-87307). http://www.chembase.cn/substance-570060.html (accessed 2026-05-01). View Source
